SH-053-R-CH3-2’F SH-053-R-CH3-2’F Selective agonist of GABAA receptors α5 subunit; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 872874-14-1
VCID: VC0005951
InChI: InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1
SMILES: CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.4 g/mol

SH-053-R-CH3-2’F

CAS No.: 872874-14-1

Inhibitors

VCID: VC0005951

Molecular Formula: C23H18FN3O2

Molecular Weight: 387.4 g/mol

SH-053-R-CH3-2’F - 872874-14-1

CAS No. 872874-14-1
Product Name SH-053-R-CH3-2’F
Molecular Formula C23H18FN3O2
Molecular Weight 387.4 g/mol
IUPAC Name ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Standard InChI InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1
Standard InChIKey NGYKELBMVXBFSM-CQSZACIVSA-N
Isomeric SMILES CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
SMILES CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
Canonical SMILES CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
Description Selective agonist of GABAA receptors α5 subunit; High Quality Biochemicals for Research Uses
Synonyms (4R)-8-Ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
PubChem Compound 11574585
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator